

Application Notes and Protocols for Quantitative PCR Analysis of BUR1 Target Genes

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Compound of Interest

Compound Name: *BUR1*

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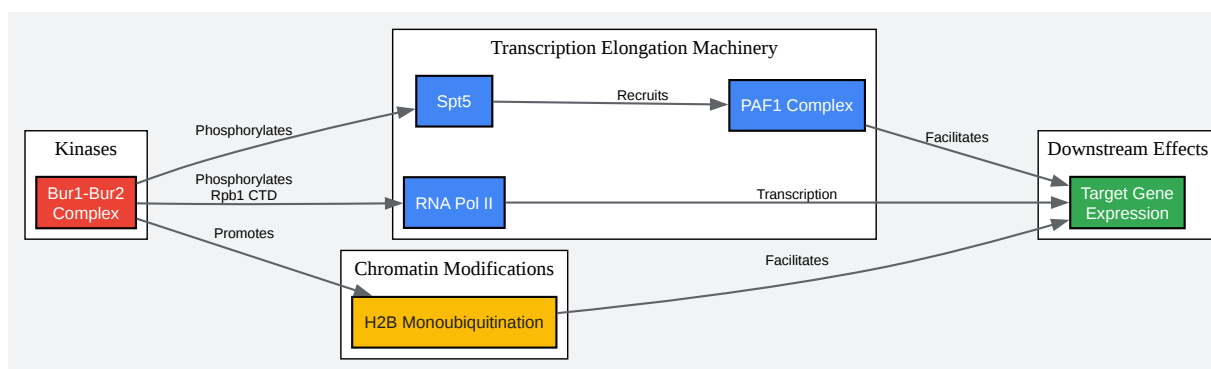
Introduction

The budding yeast *Saccharomyces cerevisiae* protein kinase **Bur1**, in conjunction with its cyclin partner Bur2, plays a critical role in the regulation of transcription elongation. As a cyclin-dependent kinase (CDK), the **Bur1**-Bur2 complex is essential for cell viability and is involved in multiple phosphorylation events that facilitate the transition of RNA Polymerase II (Pol II) from initiation to productive elongation.[1][2] **Bur1** has been shown to phosphorylate several key substrates, including the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, the transcription elongation factor Spt5, and contributes to the monoubiquitination of histone H2B.[3][4] These phosphorylation events are crucial for the recruitment of other elongation factors, such as the PAF1 complex, and for maintaining chromatin architecture during transcription. Given its central role in gene expression, **Bur1** is a potential target for therapeutic intervention, making the quantitative analysis of its target genes essential for both basic research and drug development.

These application notes provide a comprehensive guide to the quantitative analysis of **BUR1** target genes using reverse transcription quantitative PCR (RT-qPCR). Included are detailed protocols for experimental execution, data analysis, and visualization of the relevant signaling pathways and workflows.

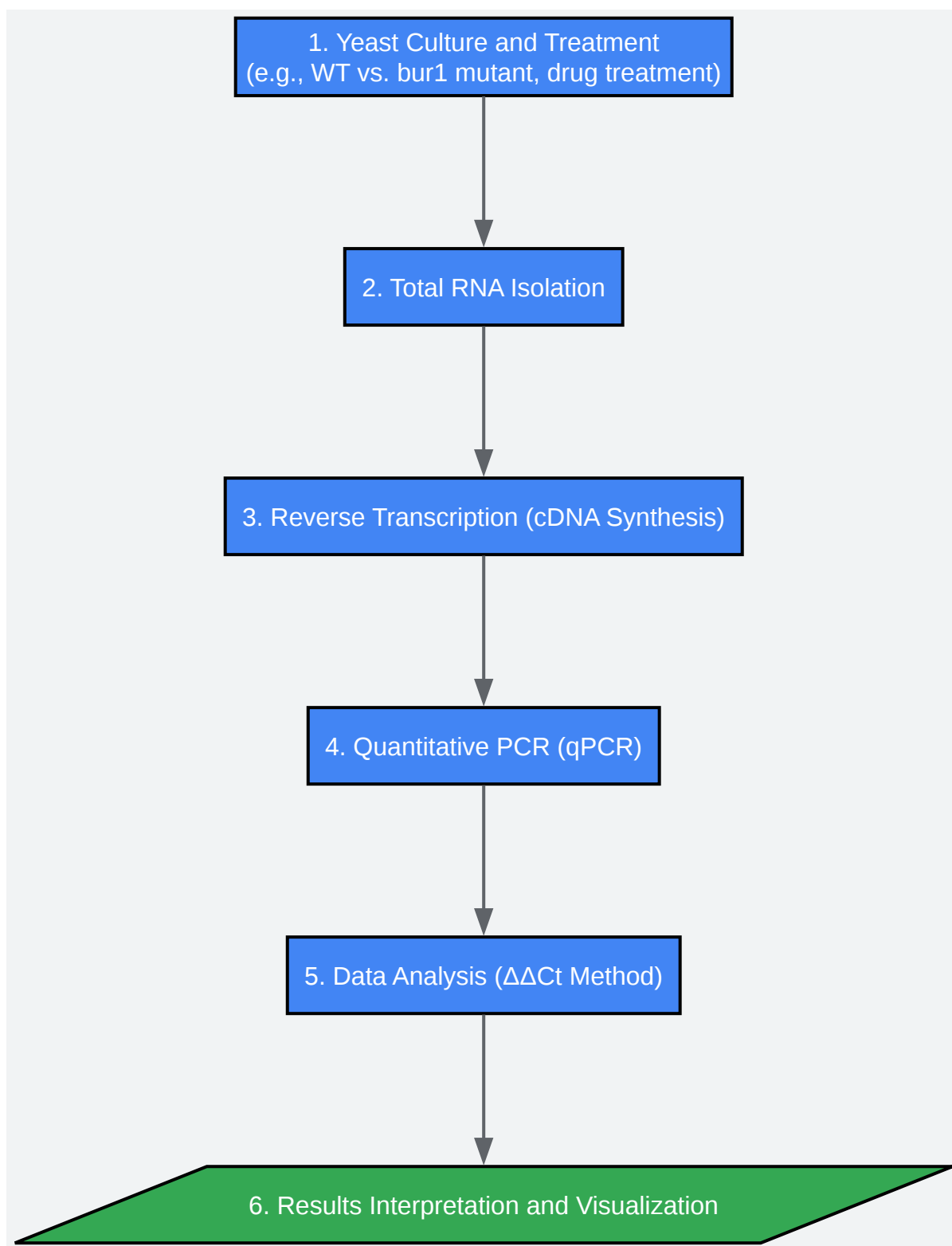
Signaling Pathway and Experimental Workflow

The **Bur1** kinase is a central regulator of transcription elongation, influencing a cascade of events that ensure efficient mRNA synthesis. The following diagrams illustrate the key signaling pathway involving **Bur1** and the general experimental workflow for analyzing the expression of its target genes.



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Caption: The **BUR1** signaling pathway in transcription elongation.



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Caption: Experimental workflow for qPCR analysis of **BUR1** target genes.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative PCR data for **BUR1** target genes. This structured format allows for easy comparison of gene expression levels between different experimental conditions.

Table 1: qPCR Primer Sequences for Selected **BUR1** Target and Reference Genes

Gene Name	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Amplicon Size (bp)
ACT1 (Reference)	TGGATTCCGGTGAT GGTGTTACT	TGGACCACTTTCGT CGTATTC TT	150
PMA1 (Reference)	GGTGGTATTGCCGC TTTATCTCT	CTTGGTGTTGGCAC CATTCTTTA	120
SUC2	GCTTTGAACCTTTTT CCAAAGCC	TCGGCCAAAACAGA GAGAGAGAT	100
GAL1	TTACCTTTCCCGTTT TTGGCTTC	AGCCATTCCAGCCA GTTATTTCT	130
RPL25	AAGACCGTTGCTAC CGCTGCTA	TCCGCTTCTTCTTCT TGGCTTC	110

Note: Primer sequences are examples and should be validated for specificity and efficiency before use. The selection of target genes can be based on published microarray or RNA-seq data from **bur1** mutants. For instance, a study of the **bur1-107** mutant identified 115 differentially expressed genes.[\[2\]](#)[\[5\]](#)

Table 2: Relative Quantification of **BUR1** Target Gene Expression

Experimental Condition	Target Gene	Average Ct	Δ Ct (Target - Reference)	$\Delta\Delta$ Ct (Δ Ct Sample - Δ Ct Control)	Fold Change ($2^{-\Delta\Delta$ Ct)
Wild Type (Control)	SUC2	22.5	4.5	0.0	1.0
bur1 mutant	SUC2	24.0	6.0	1.5	0.35
Wild Type (Control)	GAL1	20.1	2.1	0.0	1.0
bur1 mutant	GAL1	21.8	3.8	1.7	0.31
Wild Type + Inhibitor	RPL25	19.3	1.3	0.0	1.0
Wild Type (DMSO)	RPL25	19.2	1.2	-0.1	1.07

Note: Data presented are hypothetical and for illustrative purposes. The reference gene used for normalization is ACT1 (hypothetical average Ct of 18.0 for all samples).

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of **BUR1** target genes.

Protocol 1: Yeast Culture and RNA Isolation

- Yeast Strains and Growth Conditions:
 - Use a wild-type *Saccharomyces cerevisiae* strain (e.g., BY4741) and a corresponding **bur1** mutant strain.
 - Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete medium) at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).

- For drug treatment studies, add the inhibitor or vehicle control (e.g., DMSO) to the cultures and incubate for the desired time.
- Cell Harvesting:
 - Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
 - Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until RNA isolation.
- Total RNA Isolation:
 - Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially available yeast RNA isolation kit.
 - Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
 - Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

Protocol 2: Reverse Transcription (cDNA Synthesis)

- Reaction Setup:
 - In a nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers and/or random hexamers.
 - Add nuclease-free water to a final volume of 10 µL.
 - Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
- Reverse Transcription Reaction:
 - Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
 - Add the master mix to the RNA/primer mixture.

- Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).
- The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)

- Primer Design and Validation:
 - Design primers with a melting temperature (T_m) of 58-62°C, a GC content of 40-60%, and an amplicon size of 100-200 bp.
 - Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
 - Confirm primer specificity by melt curve analysis and by running the PCR product on an agarose gel to ensure a single product of the correct size.
- qPCR Reaction Setup:
 - Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
 - Add the master mix to a 96- or 384-well qPCR plate.
 - Add diluted cDNA (typically 1-5 μ L) to each well. Include no-template controls (NTCs) for each primer set.
 - Run at least three technical replicates for each sample.
- Thermocycling Conditions:
 - A typical qPCR program includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

Protocol 4: Data Analysis

- Data Collection:
 - Collect the cycle threshold (Ct) values for each reaction from the qPCR instrument software. The Ct value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
- Relative Quantification ($\Delta\Delta\text{Ct}$ Method):
 - Step 1: Normalize to a Reference Gene (ΔCt). For each sample, calculate the difference in Ct values between the target gene and a stably expressed reference gene (e.g., ACT1 or PMA1).
 - $\Delta\text{Ct} = \text{Ct}(\text{target gene}) - \text{Ct}(\text{reference gene})$
 - Step 2: Normalize to the Control Condition ($\Delta\Delta\text{Ct}$). Calculate the difference between the ΔCt of your experimental sample and the ΔCt of your control sample (e.g., wild type or vehicle-treated).
 - $\Delta\Delta\text{Ct} = \Delta\text{Ct}(\text{experimental sample}) - \Delta\text{Ct}(\text{control sample})$
 - Step 3: Calculate Fold Change. The fold change in gene expression is calculated as $2^{-\Delta\Delta\text{Ct}}$.

Conclusion

The protocols and guidelines presented here provide a robust framework for the quantitative analysis of **BUR1** target genes. By employing these methods, researchers can accurately assess the impact of **BUR1** activity on gene expression, providing valuable insights into the mechanisms of transcription elongation and aiding in the development of novel therapeutic strategies targeting this essential kinase.

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